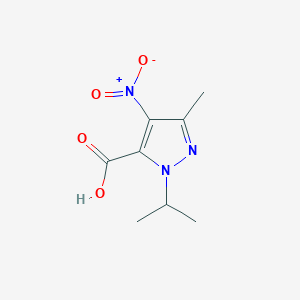
4-Chloro-2-(3,4-dichlorobenzyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,4-dichlorobenzyl)phenol is an organic compound with the molecular formula C13H9Cl3O. It is a chlorinated phenol derivative known for its antimicrobial properties. This compound is often used in various applications due to its effectiveness in inhibiting the growth of bacteria and fungi.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorobenzyl)phenol typically involves the chlorination of 2-(3,4-dichlorobenzyl)phenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the chlorination of 2-(3,4-dichlorobenzyl)phenol in large reactors, followed by purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-(3,4-dichlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of chlorinated hydroquinones.
Substitution: Formation of multi-substituted chlorinated phenols.
科学的研究の応用
4-Chloro-2-(3,4-dichlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to microbial inhibition and antimicrobial resistance.
Medicine: Investigated for its potential use in antiseptic formulations and disinfectants.
Industry: Utilized in the production of antimicrobial coatings and preservatives for various products.
作用機序
The antimicrobial action of 4-Chloro-2-(3,4-dichlorobenzyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
4-Chloro-3-methylphenol: Another chlorinated phenol with antimicrobial activity.
Uniqueness
4-Chloro-2-(3,4-dichlorobenzyl)phenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other chlorinated phenols. Its ability to disrupt microbial cell membranes more effectively makes it a valuable compound in various applications.
特性
分子式 |
C13H9Cl3O |
|---|---|
分子量 |
287.6 g/mol |
IUPAC名 |
4-chloro-2-[(3,4-dichlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O/c14-10-2-4-13(17)9(7-10)5-8-1-3-11(15)12(16)6-8/h1-4,6-7,17H,5H2 |
InChIキー |
WZKZPINJKQFCPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)


![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)

![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)


![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)


